molecular formula C20H15F3N6O3 B2659064 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 847387-02-4

2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Numéro de catalogue: B2659064
Numéro CAS: 847387-02-4
Poids moléculaire: 444.374
Clé InChI: RKLCIEUSGBGWJO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their anti-gastric cancer effects . They have also been evaluated as potent USP28 inhibitors, which are closely associated with the occurrence and development of various malignancies .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of these derivatives .


Molecular Structure Analysis

Quantitative structure–activity relationship (QSAR) studies have been performed on [1,2,3]triazolo[4,5-d]pyrimidine derivatives. These studies have revealed five key descriptors of these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives include aza-Wittig reactions and reactions with hydrazine .

Applications De Recherche Scientifique

Synthesis and Pharmacological Applications

Research into triazolopyrimidine derivatives has highlighted their significance in medicinal chemistry, particularly for their potential anti-inflammatory, antimicrobial, and anticancer properties. A study by Medwid et al. (1990) on the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents demonstrates the compound's relevance in developing mediator release inhibitors, indicating its potential application in asthma treatment Medwid et al., 1990. Similarly, the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, as explored by Lashmanova et al. (2019), showcases the compound's structural versatility and its implications in synthesizing novel chemical entities with potential biological activities Lashmanova et al., 2019.

Radiosynthesis for Imaging Applications

The radiosynthesis of [18F]PBR111, targeting the translocator protein (18 kDa) with PET imaging, as studied by Dollé et al. (2008), represents another critical application of triazolopyrimidine derivatives. This study underscores the compound's utility in developing diagnostic tools for neuroinflammation and neurodegenerative diseases Dollé et al., 2008.

Antibacterial and Antifungal Properties

The work by Sanad et al. (2021) on thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinone hybrids highlights the compound's efficacy against MRSA and VRE, indicating its significant potential as a basis for developing new antibacterial agents Sanad et al., 2021.

Mécanisme D'action

The compound “2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide” has been found to reversibly bind to USP28 and directly affect its protein levels, thus inhibiting the proliferation, cell cycle at S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .

Orientations Futures

The [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown promise in the treatment of gastric cancer and as USP28 inhibitors . Future research could focus on further optimizing these compounds and investigating their potential as novel drugs .

Propriétés

IUPAC Name

2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N6O3/c1-32-13-8-6-12(7-9-13)29-18-17(26-27-29)19(31)28(11-24-18)10-16(30)25-15-5-3-2-4-14(15)20(21,22)23/h2-9,11H,10H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLCIEUSGBGWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.